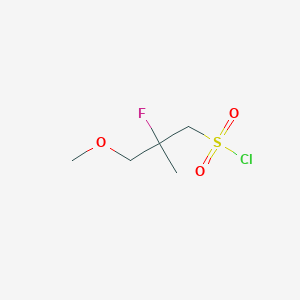![molecular formula C16H21NO4 B2507610 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid CAS No. 1158760-53-2](/img/structure/B2507610.png)
2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions .
Wirkmechanismus
Mode of Action
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might interact with its targets to modulate these biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for protection, and various organic solvents such as dichloromethane and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, deprotection of the Boc group typically yields the free amine .
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Another compound featuring the Boc protecting group.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a tetrahydro-1H-benzo[c]azepine core. This combination allows for specific applications in organic synthesis and pharmaceutical development that may not be achievable with other Boc-protected compounds .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-11-6-7-12(14(18)19)9-13(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDJJOVRBBYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-methoxybenzoate](/img/structure/B2507527.png)
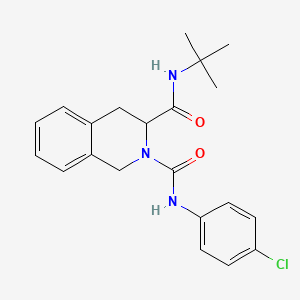
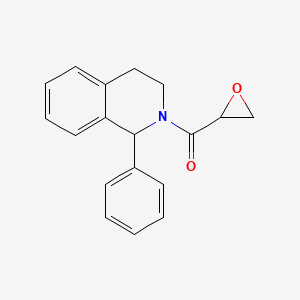
![ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2507532.png)
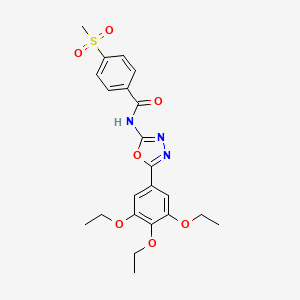
![N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2507537.png)

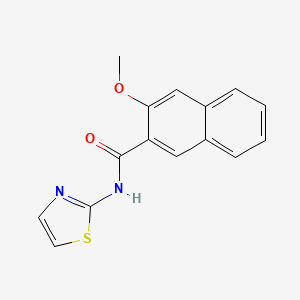
![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)
![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-{[2-(morpholin-4-yl)ethyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507544.png)
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
